5-Fluoro-3-methyl-1H-indole-2-carboxylic acid
Overview
Description
5-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C10H8FNO2 . It has a molecular weight of 193.18 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8FNO2/c1-5-7-4-6 (11)2-3-8 (7)12-9 (5)10 (13)14/h2-4,12H,1H3, (H,13,14) . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 412.8±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 50.3±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 134.9±3.0 cm3 .Scientific Research Applications
Indole Derivatives Synthesis
Indole and its derivatives, including 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid, have been the focus of extensive research due to their presence in natural alkaloids and pharmaceuticals. The synthetic routes to indoles have been explored thoroughly, highlighting the chemical versatility of indole derivatives for various applications, including drug discovery and material science. The review by Taber and Tirunahari (2011) presents a comprehensive framework for classifying all indole syntheses, emphasizing the strategic approaches to the indole nucleus construction, which could potentially include derivatives like this compound. This work underscores the significance of indole chemistry in organic synthesis and its application in developing new pharmaceuticals and materials (Taber & Tirunahari, 2011).
Fluorinated Compounds in Medicine
Fluorinated compounds, like this compound, play a crucial role in medicinal chemistry due to the unique properties conferred by the fluorine atom. Gmeiner (2020) discusses the advancements in fluorine chemistry, particularly focusing on fluorinated pyrimidines for cancer treatment. Although this review primarily centers on 5-Fluorouracil, it illustrates the broader context of using fluorinated indoles in developing therapeutic agents, given their structural similarity and potential biological activity. Such compounds are explored for their roles in inhibiting various biological targets, showcasing the importance of fluorination in enhancing drug properties (Gmeiner, 2020).
Environmental and Biological Impacts
The study of fluorinated alternatives to long-chain perfluoroalkyl substances, as reviewed by Wang et al. (2013), highlights the environmental significance of fluorinated compounds. Although this review focuses on perfluoroalkyl carboxylic acids and sulfonic acids, it indirectly pertains to the environmental and biological relevance of structurally complex fluorinated molecules like this compound. The research underscores the necessity for understanding the environmental fate, biological effects, and potential risks of fluorinated compounds, which could extend to the study of this compound derivatives (Wang et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, 1H-Indole-2-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
Indole derivatives, including 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid, are of significant interest due to their diverse biological and clinical applications . They are often used in the synthesis of biologically active compounds for the treatment of various disorders . Future research may focus on exploring these applications further and developing new synthesis methods for indole derivatives .
Mechanism of Action
Target of Action
5-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a fundamental scaffold in many biologically active molecules. Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
The mode of action of indole derivatives, including this compound, involves their interaction with their targets, leading to various biological changes
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to diverse biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Analysis
Biochemical Properties
5-Fluoro-3-methyl-1H-indole-2-carboxylic acid, like other indole derivatives, can interact with multiple receptors, making it useful in developing new derivatives . Specific enzymes, proteins, and other biomolecules that this compound interacts with are not mentioned in the available literature.
Cellular Effects
Indole derivatives, including this compound, have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
Indole and its derivatives, including this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms. Specific enzymes or cofactors that this compound interacts with, or its effects on metabolic flux or metabolite levels, are not mentioned in the available literature.
Properties
IUPAC Name |
5-fluoro-3-methyl-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-7-4-6(11)2-3-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWVWEWWPNKNJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360638 | |
Record name | 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16381-46-7 | |
Record name | 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16381-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-3-methyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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